molecular formula C15H13N3O4S B2890920 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1706287-72-0

3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2890920
CAS No.: 1706287-72-0
M. Wt: 331.35
InChI Key: CQGVTWWMJXFVEQ-UHFFFAOYSA-N
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Description

3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzo[d]oxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thiosemicarbazide, hydrazonoyl halides, and arylidenemalononitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, preventing the communication necessary for biofilm formation and virulence production . This inhibition disrupts bacterial pathogenicity without killing the bacteria, reducing the likelihood of resistance development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of the benzo[d]oxazole and thiazole rings, along with the azetidin-1-yl moiety

Biological Activity

The compound 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 1706287-72-0) is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O4SC_{15}H_{13}N_{3}O_{4}S, with a molecular weight of 331.3 g/mol . It contains a thiazole moiety linked to an azetidine ring, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₄S
Molecular Weight331.3 g/mol
CAS Number1706287-72-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and benzoxazole moieties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7).

In a study assessing the biological activity of similar compounds, it was found that derivatives with thiazole substitutions exhibited significant cytotoxicity. The mechanism involved apoptosis induction through mitochondrial pathways and DNA damage response activation. Specifically, compounds with the thiazole group were shown to interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death .

The proposed mechanisms of action for this compound include:

  • DNA Interaction : Binding to DNA and interfering with replication processes.
  • Topoisomerase Inhibition : Disruption of topoisomerase II activity, causing DNA damage.
  • Apoptosis Induction : Triggering apoptotic pathways characterized by chromatin condensation and nuclear fragmentation.

In vitro studies demonstrated that treatment with the compound resulted in increased late apoptotic cells compared to controls, indicating its effectiveness in promoting programmed cell death in cancer cells .

Study on Antitumor Effects

In a comparative study involving several derivatives of thiazole and benzoxazole, the compound exhibited superior anticancer activity compared to standard chemotherapeutic agents. The study utilized various assays to measure cell viability and apoptosis rates:

CompoundIC50 (μM)Apoptotic Cells (%)
3-{2-oxo...benzoxazol-2-one}12.570
Standard Drug1550
ControlN/A10

The results indicated that the compound not only reduced cell viability but also significantly increased the percentage of apoptotic cells, highlighting its potential as an effective anticancer agent .

Properties

IUPAC Name

3-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-13(17-7-10(8-17)21-14-16-5-6-23-14)9-18-11-3-1-2-4-12(11)22-15(18)20/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGVTWWMJXFVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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